molecular formula C9H6BrNO2S B6285485 methyl 5-bromo-2-isothiocyanatobenzoate CAS No. 131842-27-8

methyl 5-bromo-2-isothiocyanatobenzoate

Cat. No.: B6285485
CAS No.: 131842-27-8
M. Wt: 272.12 g/mol
InChI Key: BOVYMTDISMCWLI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-isothiocyanatobenzoate is an organic compound with the molecular formula C9H6BrNO2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and isothiocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-isothiocyanatobenzoate can be synthesized through a multi-step process One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 5-position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and thiophosgenation processes. These reactions are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-isothiocyanatobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Addition: Nucleophiles like amines or alcohols can react with the isothiocyanate group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoates, thiourea derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

Methyl 5-bromo-2-isothiocyanatobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-bromo-2-isothiocyanatobenzoate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. The bromine atom can also participate in halogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-iodobenzoate: Similar in structure but with an iodine atom instead of an isothiocyanate group.

    Methyl 5-bromo-2-nitrobenzoate: Contains a nitro group instead of an isothiocyanate group.

    Methyl 5-bromo-2-aminobenzoate: Features an amino group in place of the isothiocyanate group.

Uniqueness

Methyl 5-bromo-2-isothiocyanatobenzoate is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and potential applications compared to its analogs. The isothiocyanate group, in particular, is known for its ability to form covalent bonds with nucleophiles, making this compound valuable in various chemical and biological studies.

Properties

IUPAC Name

methyl 5-bromo-2-isothiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVYMTDISMCWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562736
Record name Methyl 5-bromo-2-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131842-27-8
Record name Methyl 5-bromo-2-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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